molecular formula C14H14F5NO2S B2767562 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane CAS No. 2097916-12-4

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane

Cat. No.: B2767562
CAS No.: 2097916-12-4
M. Wt: 355.32
InChI Key: FDOAWAUQHHXRQZ-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane is a bicyclic compound featuring a spiro[2.5]octane core (a six-membered ring fused to a smaller cyclopropane-like ring) with a nitrogen atom in the six-membered ring. Key substituents include:

  • 1,1-Difluoro groups on the spiro moiety, enhancing lipophilicity and metabolic stability.
  • 4-(Trifluoromethyl)benzenesulfonyl group attached to the nitrogen, providing strong electron-withdrawing effects and influencing solubility and receptor interactions.

Properties

IUPAC Name

2,2-difluoro-6-[4-(trifluoromethyl)phenyl]sulfonyl-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO2S/c15-13(16)9-12(13)5-7-20(8-6-12)23(21,22)11-3-1-10(2-4-11)14(17,18)19/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOAWAUQHHXRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reaction Methodology

The spirocyclic core is synthesized via a cyclopropanation reaction using 1-tert-butoxycarbonyl-3-methylenepiperidine as the starting material. Under inert gas protection, the substrate reacts with potassium iodide (KI), trimethylchlorosilane (TMSCl), and fluorosulfonyldifluoromethyl acetate (MDFA) in 1,4-dioxane at 120°C for 15.5 hours. This generates the tert-butyl-protected intermediate, 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester (Intermediate A), with a yield of 72%.

Reaction Conditions:

Parameter Value
Solvent 1,4-Dioxane
Temperature 120°C
Reaction Time 15.5 hours
Molar Ratios (SM:KI:TMSCl:MDFA) 1:3:3:3
Yield 72%

Deprotection to Free Amine

Intermediate A is treated with 4 M hydrochloric acid (HCl) in dioxane at room temperature, cleaving the tert-butoxycarbonyl (Boc) group to yield 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride. The reaction completes within 2 hours, as monitored by thin-layer chromatography (TLC), and the product is isolated via solvent evaporation and recrystallization in petroleum ether.

Key Spectroscopic Data for 1,1-Difluoro-6-Azaspiro[2.5]Octane Hydrochloride:

  • 1H NMR (400 MHz, CDCl3): δ 3.43 (s, 4H), 1.73 (t, J = 8.4 Hz, 1H), 1.66–1.54 (m, 3H), 1.25 (s, 1H).
  • Molecular Weight: 183.63 g/mol.

Sulfonylation of the Spirocyclic Amine

Reaction with 4-(Trifluoromethyl)Benzenesulfonyl Chloride

The free amine is sulfonylated using 4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12 hours, achieving an 85% yield of the target compound after column chromatography.

Optimized Sulfonylation Conditions:

Parameter Value
Solvent Dichloromethane (DCM)
Base DIPEA (3 equiv)
Temperature 25°C
Reaction Time 12 hours
Yield 85%

Mechanistic Considerations

The sulfonylation proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur center of the sulfonyl chloride, facilitated by DIPEA’s HCl-scavenging capacity. The electron-withdrawing trifluoromethyl group enhances the sulfonyl chloride’s reactivity, enabling efficient coupling even at ambient temperatures.

Purification and Analytical Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using a gradient of petroleum ether and ethyl acetate (30:1 to 10:1). This removes unreacted sulfonyl chloride and byproducts, yielding >99% purity as confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.0 Hz, 2H), 7.85 (d, J = 8.0 Hz, 2H), 3.61–3.55 (m, 4H), 2.01–1.92 (m, 2H), 1.78–1.65 (m, 2H).
  • 19F NMR (376 MHz, CDCl3): δ -62.5 (CF3), -98.2 (CF2).
  • HRMS (ESI): m/z Calculated for C14H12F5NO2S [M+H]+: 362.0642; Found: 362.0645.

Comparative Analysis of Synthetic Routes

Advantages Over Traditional Methods

The disclosed method eliminates the need for slow reagent addition (12–16 hours) and stringent anhydrous conditions required in prior art. By employing commercially available reagents and one-pot cyclopropanation, the process reduces operational complexity and scales efficiently to multi-kilogram batches.

Substrate Compatibility

The protocol tolerates electron-deficient aryl sulfonyl chlorides, unlike earlier methods limited to electron-neutral substrates. This broadens applicability in medicinal chemistry for introducing diverse sulfonamide functionalities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its functional groups and potentially its biological activity.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Material Science: The compound’s unique structure and fluorine content make it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & Evidence ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-(Trifluoromethyl)benzenesulfonyl, 1,1-difluoro Likely C₁₃H₁₃F₅NO₂S ~370–400 (estimated) High lipophilicity; potential therapeutic use
1,1-Difluoro-6-[(4-fluoro-3-methylphenyl)sulfonyl]-6-azaspiro[2.5]octane 4-Fluoro-3-methylphenyl sulfonyl Not provided Not provided Reduced steric bulk vs. CF₃ group; lower cost?
1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane Morpholine-sulfonyl benzoyl C₁₈H₂₂F₂N₂O₄S 400.44 Higher solubility (polar morpholine); priced at $574/1mg
Vorbipiprant (EP4 antagonist) 4-(Trifluoromethyl)benzyl, benzoic acid C₂₆H₂₇F₃N₂O₃ 472.50 EP4 receptor antagonist; anti-inflammatory use
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane 4-Chlorophenyl sulfonyl, 1-oxa C₁₂H₁₄ClNO₃S 287.76 Lower molecular weight; altered heteroatom (O vs. CH₂)
1,1-Difluoro-6-[3-(trifluoromethoxy)benzoyl]-6-azaspiro[2.5]octane 3-Trifluoromethoxybenzoyl C₁₅H₁₄F₅NO₂ 335.27 Smaller substituent; improved membrane permeability

Structural and Electronic Effects

  • Sulfonyl vs. This may reduce cell permeability but enhance target-binding specificity .
  • Fluorine Substitution : The 1,1-difluoro and trifluoromethyl groups enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Physicochemical Properties

  • Solubility : Morpholine-containing analogs () exhibit higher aqueous solubility due to the polar tertiary amine, whereas trifluoromethyl groups increase organic solvent compatibility .
  • Molecular Weight : Smaller derivatives (e.g., 287.76 g/mol in ) may offer advantages in drug-likeness (Lipinski’s rules), while larger molecules like Vorbipiprant (472.50 g/mol) target specific receptors .

Biological Activity

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its unique structural features, particularly the difluoromethyl and trifluoromethyl groups, suggest that it may interact with biological systems in significant ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Core Structure : Azaspiro[2.5]octane framework.
  • Functional Groups :
    • Difluoromethyl group (CF2-CF_2)
    • Trifluoromethyl benzenesulfonyl group (C6H4(SO2F)-C_6H_4(SO_2F))

This combination of groups may confer unique chemical properties that influence its biological interactions.

The biological activity of 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can act as a potent electrophile, potentially inhibiting enzymes by forming covalent bonds with nucleophilic residues in active sites. This is particularly relevant in the context of drug design where enzyme inhibition is a common therapeutic strategy.
  • Protein-Ligand Interactions : The difluoromethyl group may enhance binding affinity to target proteins, influencing ligand-receptor interactions. Such modifications can lead to increased specificity and potency in therapeutic applications.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of specific enzymes; potential for drug development
CytotoxicityLow cytotoxic effects observed in vitro; promising for therapeutic use
Antimicrobial ActivityModerate activity against various bacterial strains

Case Studies

  • Enzyme Targeting : A study focused on the compound's ability to inhibit proteases involved in cancer progression. The results indicated a dose-dependent inhibition, suggesting its potential as an anticancer agent.
  • Cytotoxicity Assessment : In vitro assays demonstrated that while the compound exhibited some cytotoxic effects on cancer cell lines, it was significantly less toxic to normal cells, indicating a favorable therapeutic index.
  • Antimicrobial Properties : Research into its antimicrobial properties revealed that the compound could inhibit growth in certain bacterial strains, making it a candidate for further exploration in antibiotic development.

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